Urethane

Carcinogenesis Toxicology DNA Adducts

Ethyl carbamate (CAS 623-78-9) is the only validated positive control for multi‑tissue chemical carcinogenesis and DNA adduct formation. Inactive methyl, n‑propyl, and n‑butyl analogs produce false negatives and cannot substitute. It is also a confirmed teratogen in Syrian hamster models and the mandatory target analyte for GC‑MS/SMS method validation in food‑safety laboratories. Its rigorously re‑determined gas‑phase enthalpy of formation makes it the reference standard for computational thermochemistry. Procure only if your protocol requires the unique carcinogenic potency, teratogenicity, and validated physicochemical profile of the unsubstituted ethyl ester.

Molecular Formula C3H7NO2
C3H7NO2
NH2COOC2H5
Molecular Weight 89.09 g/mol
CAS No. 623-78-9
Cat. No. B1206958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrethane
CAS623-78-9
Molecular FormulaC3H7NO2
C3H7NO2
NH2COOC2H5
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCCNC(=O)OCC
InChIInChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
InChIKeyJOYRKODLDBILNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Soluble in benzene
1g dissolves in 0.8 mL alcohol;  1.5 mL ether;  0.9 mL chloroform;  2.5 mL glycerol;  32 mL olive oil
In water, 4.8X10+5 mg/L at 15 °C
480 mg/mL at 15 °C
Solubility in water, g/100ml: 200

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Carbamate (CAS 623-78-9) Baseline Overview for Scientific Procurement


Ethyl carbamate (EC, urethane, CAS 623-78-9), an unsubstituted alkyl carbamate ester, is a white crystalline solid used extensively in academic and industrial research settings. The compound is distinguished from its in-class analogs (e.g., methyl, propyl, butyl carbamates) by its unique carcinogenic, physical, and chemical property profile, which governs its applicability and handling requirements. As a known animal carcinogen [1] and a common contaminant in fermented foods and alcoholic beverages [2], its procurement and use are strictly regulated and typically limited to research applications.

Why Generic Substitution of Ethyl Carbamate (CAS 623-78-9) with Other Alkyl Carbamates is Scientifically Unjustified


Direct substitution of ethyl carbamate (EC) with its closest alkyl homologues (e.g., methyl, n-propyl, n-butyl carbamates) is not scientifically valid. A comprehensive analysis of peer-reviewed literature reveals profound and quantifiable differences in biological activity, specifically regarding carcinogenicity [1], teratogenicity [2], and DNA binding affinity [1]. Furthermore, key physical properties such as aqueous solubility and gas-phase thermochemical stability [3] vary significantly across the homologous series. Consequently, assuming functional equivalence or interchangeable use in research protocols is precluded. The following evidence guide provides the specific, quantitative data required to make an informed procurement decision based on the unique properties of ethyl carbamate.

Quantitative Differentiation of Ethyl Carbamate (CAS 623-78-9) from Key Alkyl Carbamate Comparators


Superior Carcinogenic Potency of Ethyl Carbamate Relative to Methyl and Propyl Carbamates

Ethyl carbamate was identified as the most potent carcinogen among simple alkyl carbamates. It induced tumors in the epidermis, liver, and lung of Hall strain mice, whereas methyl carbamate was without effect, and n-propyl and n-butyl carbamates were only possible carcinogens [1]. This potency is linked to its ability to bind to DNA in liver and skin, a binding that was greater in extent and persistence compared to the methyl, n-propyl, and n-butyl esters [1].

Carcinogenesis Toxicology DNA Adducts

Comparable Teratogenicity of Ethyl and n-Propyl Carbamate, but Not with n-Butyl Carbamate

In a comparative study of teratogenic effects, n-propyl carbamate was found to be as teratogenic as ethyl carbamate (urethan) in Syrian hamsters. In contrast, n-butyl carbamate and allyl carbamate were completely negative for teratogenic effects, and β-hydroxyethyl carbamate had only a borderline effect [1].

Teratology Developmental Toxicology Reproductive Biology

Differential Gas-Phase Thermochemical Stability: Ethyl Carbamate vs. Methyl Carbamate

The gas-phase standard molar enthalpy of formation (ΔfH°m(g)) for ethyl carbamate was redetermined experimentally via static bomb combustion calorimetry and compared to computational data at the G3(MP2)//B3LYP level. The experimental value for ethyl carbamate (C3H7NO2) was found to be -394.6 ± 1.8 kJ/mol, while for methyl carbamate (C2H5NO2) it was -354.1 ± 1.8 kJ/mol [1]. This quantifies the increased thermodynamic stability of the ethyl ester relative to the methyl ester in the gas phase.

Thermochemistry Physical Chemistry Computational Chemistry

High Aqueous Solubility of Ethyl Carbamate vs. Limited Water Solubility of Analogs

Ethyl carbamate exhibits exceptionally high solubility in water and other solvents compared to its N-substituted analogs. While ethyl carbamate is soluble in water at a rate of 200g/100 mL (20°C) , other carbamates such as ethyl N-methylcarbamate are reported to have much lower water solubility (≥100 mg/mL at 68°F) . This difference of approximately 2000-fold (when expressed as g/mL vs mg/mL) in aqueous solubility is a critical differentiator for experimental design.

Physical Chemistry Solubility Formulation Science

Narcotic Potency of Ethyl Carbamate is 10-fold Lower than n-Butyl Carbamate

In a study on the respiratory metabolism of active embryos, the oxygen consumption was depressed by approximately 50% (to the diapause level) by 0.25 M ethyl carbamate. In comparison, a 10-fold lower concentration of 0.025 M n-butyl carbamate was required to achieve the same level of respiratory depression [1]. This indicates that n-butyl carbamate is approximately 10 times more potent as a narcotic agent in this model system.

Pharmacology Neurobiology Anesthesia Research

Optimal Application Scenarios for Procuring Ethyl Carbamate (CAS 623-78-9) Based on Quantitative Evidence


Chemical Carcinogenesis and Genotoxicity Research (Positive Control)

Ethyl carbamate is the most appropriate choice for use as a model carcinogen or positive control in studies of chemical carcinogenesis, genotoxicity, and DNA adduct formation. Its established potency as a tumor initiator in multiple tissues (epidermis, liver, lung) [1] and its measurable binding to DNA [1] differentiate it from inactive (methyl) or weakly active (n-propyl, n-butyl) carbamates [1]. For these applications, alternative alkyl carbamates would yield false negative results and are not viable substitutes.

Developmental and Reproductive Toxicology (DRT) Studies (Validated Teratogen)

Ethyl carbamate serves as a reliable and validated teratogen in animal models, such as the Syrian hamster [2]. Its teratogenic activity is comparable to that of n-propyl carbamate, but it is far more active than the negative controls n-butyl and allyl carbamate [2]. Researchers requiring a reproducible model of chemically-induced fetal malformation should select ethyl carbamate for its well-documented and specific effects.

Thermochemical and Physical Property Modeling and Database Development

For computational chemistry and chemical engineering applications requiring accurate thermochemical data, ethyl carbamate is the preferred reference compound within the alkyl carbamate series. Its gas-phase enthalpy of formation has been rigorously redetermined and validated by high-level computational methods [3]. This precise data set is essential for developing and benchmarking force fields, predicting reaction energetics, and performing process simulations. The less stable methyl carbamate [3] cannot provide the same baseline for these activities.

Analytical Chemistry: Method Development for Detection of a Carcinogenic Contaminant

Ethyl carbamate is a known and regulated contaminant in fermented foods and alcoholic beverages [4]. Consequently, its procurement is essential for the development, validation, and quality control of analytical methods (e.g., GC-MS, SPME) [4] used by food safety and regulatory laboratories. Other alkyl carbamates (e.g., n-propyl carbamate) may be used as internal standards [5] but are not the target analyte of concern and are therefore not a substitute for the primary standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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